molecular formula C16H16N4O3S B2673355 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 1190755-37-3

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B2673355
CAS No.: 1190755-37-3
M. Wt: 344.39
InChI Key: HLWQLUOIOQZCSE-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a heterocyclic compound featuring a benzo[e][1,4]diazepine-2,5-dione core linked via a propanamide chain to a 4-methylthiazole moiety. Benzodiazepine derivatives are well-documented for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and anticancer effects . The propanamide linker is a common structural motif in medicinal chemistry, often employed to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-8-24-16(17-9)20-13(21)7-6-12-15(23)18-11-5-3-2-4-10(11)14(22)19-12/h2-5,8,12H,6-7H2,1H3,(H,18,23)(H,19,22)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQLUOIOQZCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the benzodiazepine intermediate with a thioamide or a thioester in the presence of a dehydrating agent.

    Amide Bond Formation: The final step involves the coupling of the thiazole-substituted benzodiazepine with a propanoic acid derivative to form the desired amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been tested against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). These studies demonstrated that certain modifications to the benzodiazepine structure can enhance cytotoxicity against these cell lines .
  • Antimicrobial Properties :
    • The incorporation of thiazole moieties in the compound has been linked to improved antimicrobial activity. Studies have shown that thiazole derivatives possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The target compound's structure suggests it may exhibit similar properties due to its thiazole component .
  • Neurological Effects :
    • Compounds containing the benzodiazepine structure are often explored for their effects on the central nervous system. Research indicates potential applications in treating anxiety and other mood disorders. The mechanism is believed to involve modulation of neurotransmitter systems such as GABAergic pathways .

Case Studies

StudyFocusFindings
T.Karbansanagouda et al. (2024)Anticancer ActivitySynthesized derivatives showed high activity against MCF-7 and NCI-H460 cell lines .
Abdel-Rahman Farghaly et al. (2024)Antimicrobial ActivityNew thiazole derivatives demonstrated significant antibacterial activity against multiple strains .
Synthesis of Benzodiazepine Derivatives (2010)Neurological EffectsCompounds exhibited activity at melanocortin receptors affecting food intake regulation .

Synthetic Strategies

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide involves several steps:

  • Formation of Benzodiazepine Core : Utilizing cyclization reactions to create the core structure.
  • Functionalization : Introduction of thiazole and propanamide groups through nucleophilic substitution reactions.
  • Purification : Employing techniques such as crystallization or chromatography to isolate the final product.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to a calming effect, which is useful in treating anxiety and other related disorders. The thiazole ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the propanamide nitrogen and modifications to the benzodiazepine core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Propanamide Benzodiazepine Core Molecular Weight (g/mol) Key Features
Target Compound 4-methylthiazol-2-yl Benzo[e][1,4]diazepine-2,5-dione ~390 (estimated) Thiazole ring enhances π-π stacking; methyl group improves lipophilicity.
3-(2,5-dioxo...-N-(1-methoxypropan-2-yl)propanamide 1-methoxypropan-2-yl Benzo[e][1,4]diazepine-2,5-dione Not reported Methoxy group increases solubility; branched chain may reduce steric hindrance.
N-(9H-fluoren-2-yl)propanamide 9H-fluoren-2-yl Benzo[1,4]diazepine-2,5-dione 411.45 Bulky fluorenyl group may hinder membrane permeability but enhance aromatic interactions.
N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl Benzo[1,4]diazepine-2,5-dione (R-configuration) 451.5 Thiadiazole with methoxybenzyl substitution adds steric bulk and hydrogen-bonding potential.
N-(5-acetamido-2-methoxyphenyl)propanamide 5-acetamido-2-methoxyphenyl Benzo[e][1,4]diazepine-2,5-dione Not reported Polar acetamido and methoxy groups improve solubility but may reduce CNS penetration.

Key Observations

Bulkier groups (e.g., fluorenyl in ) may limit bioavailability but enhance binding to hydrophobic pockets in enzymatic targets.

Benzodiazepine Core Modifications :

  • The benzo[e] ring system in the target compound differs from benzo[b] derivatives (e.g., ), which are fused to coumarin or oxazepine moieties. Such modifications alter electronic properties and binding affinities .
  • Chlorinated benzodiazepines (e.g., 7-chloro derivative in ) exhibit enhanced metabolic stability but may introduce toxicity risks.

Synthetic Approaches :

  • Amide coupling reagents like HBTU (used in ) are commonly employed for propanamide synthesis, suggesting shared synthetic routes among analogs .
  • Structural characterization via NMR and IR (as in ) is standard, while X-ray crystallography (via SHELX software, ) resolves stereochemical details in complex analogs.

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a novel synthetic derivative of the benzodiazepine class. This compound exhibits significant biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications. This article synthesizes available research findings to provide a detailed overview of its biological activity.

Chemical Structure

The molecular formula for this compound is C15H16N4O3SC_{15}H_{16}N_4O_3S, and it features a complex structure that combines elements from both benzodiazepines and thiazole derivatives. The presence of the dioxo and tetrahydro groups contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the benzodiazepine class often interact with GABA receptors, which are critical for neurotransmission in the central nervous system. The specific biological activities of this compound include:

  • Cytotoxicity : Preliminary studies have shown that related benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some thiazole derivatives are known for their antimicrobial activities, suggesting potential applications in treating infections.

Cytotoxic Activity

A study published in Molecules reported that similar compounds with the benzodiazepine scaffold demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for related compounds ranged from 16.19 μM to 17.16 μM, indicating promising anti-cancer properties .

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several mechanisms have been proposed based on related compounds:

  • GABA Receptor Modulation : Similar benzodiazepines act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission.
  • Induction of Apoptosis : Cytotoxic effects may be mediated through apoptosis pathways in cancer cells.
  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit specific enzymes involved in microbial metabolism.

Case Studies

Several case studies have been conducted to explore the efficacy of benzodiazepine derivatives:

  • Study on Anticancer Activity : A recent investigation into a series of benzodiazepine derivatives revealed that modifications at the 7-position significantly enhanced cytotoxicity against breast and colon cancer cells .
  • Thiazole Derivatives Analysis : Research has shown that thiazole-containing compounds exhibit strong antimicrobial activity against Gram-positive and Gram-negative bacteria .

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